1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring and a tetrahydrofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Methylation of the pyrazole: The pyrazole ring can be methylated using methyl iodide in the presence of a base.
Attachment of the tetrahydrofuran moiety: This step involves the reaction of the methylated pyrazole with tetrahydrofuran-2-carbaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the opening of the tetrahydrofuran ring.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine: Lacks the methyl group on the pyrazole ring.
1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-yl)methanamine: Lacks the methylene bridge between the tetrahydrofuran and the amine group.
Uniqueness
1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to the presence of both the methylated pyrazole ring and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18ClN3O |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10;/h4-5,10-11H,2-3,6-8H2,1H3;1H |
InChI Key |
VJNUXTQXRJFGQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2CCCO2.Cl |
Origin of Product |
United States |
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